molecular formula C6H4BrClN2O2 B8265538 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide

Cat. No. B8265538
M. Wt: 251.46 g/mol
InChI Key: VEQDVIFAAZPSDS-UHFFFAOYSA-N
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Description

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H4BrClN2O2 and its molecular weight is 251.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis and characterization of various chemical structures. For instance, Anuradha et al. (2014) detailed the synthesis of a related compound, characterizing it through FT-IR, NMR spectroscopy, and X-ray diffraction studies, which highlights its utility in chemical analysis and structural determination (Anuradha et al., 2014).

Intermediate in Chemical Synthesis

  • It has been used as an intermediate in the synthesis of various chemical entities. Niu Wen-bo (2011) described its role in the synthesis of an important intermediate of a new insecticide, indicating its significance in the development of agricultural chemicals (Niu Wen-bo, 2011).

Development of New Compounds

  • The compound is integral in the development of new chemical entities. Hirokawa et al. (2000) utilized a similar compound in synthesizing a carboxylic acid moiety of a potent receptor antagonist, demonstrating its application in pharmaceutical chemistry (Hirokawa et al., 2000).

Biological Evaluation

  • It is involved in the biological evaluation of synthesized compounds. Zhu et al. (2014) synthesized novel carboxamides using a compound structurally related to 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide, and evaluated their insecticidal and fungicidal activities, highlighting its role in evaluating biological activities of new compounds (Zhu et al., 2014).

Antimicrobial Activity Studies

  • Gad-Elkareem et al. (2011) utilized a similar compound in the synthesis of new derivatives with potential antimicrobial activities. This showcases its role in the discovery and evaluation of new antimicrobial agents (Gad-Elkareem et al., 2011).

Computational and Non-linear Optical Studies

  • Jayarajan et al. (2019) synthesized compounds involving a structurally similar compound and investigated their properties through computational chemistry methods, non-linear optical (NLO) properties, and molecular docking analyses. This demonstrates its application in advanced computational chemistry and material science (Jayarajan et al., 2019).

properties

IUPAC Name

5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O2/c7-2-1-3(8)4(5(9)11)10-6(2)12/h1H,(H2,9,11)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQDVIFAAZPSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1Cl)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round bottom flask containing ethyl 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylate (4, 75.0 g, 267.38 mmol) was added liquid ammonia (150.0 mL, 267.38 mmol) in ethanol (100 mL) at 0° C. The reaction mixture was stirred at 45° C. for 2 h. At this time the mixture was concentrated to remove the ethanolic ammonia. The crude solids were washed with diethyl ether (500 mL) and dissolved in refluxing methanol (1 L) and filtered hot. The filtrate was concentrated under reduced pressure until ⅓ of solvent volume remained. Diethyl ether was added until all solids precipitated. The solid was filtered and dried under vacuum to afford 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxamide (5) as a light brown solid. Yield: 45 g, 69%; MS (ESI) m/z 248.9 [M−1]−; 1H NMR (400 MHz, DMSO-d6) δ 7.92-7.82 (m, 1H), 7.61-7.59 (m, 1H), 7.36 (s, 1H).
Name
ethyl 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylate
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.